molecular formula C20H19ClN8O4 B12001922 2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

Cat. No.: B12001922
M. Wt: 470.9 g/mol
InChI Key: VAGJNKTZCCLEJQ-WSDLNYQXSA-N
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Description

2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound with the molecular formula C20H19ClN8O4 . This compound is known for its unique structure, which combines a nitrobenzaldehyde moiety with a triazine ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps. The starting material, 2-Hydroxy-5-nitrobenzaldehyde, undergoes a series of reactions to form the final product. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological pathways. The nitro group and triazine ring play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of a nitrobenzaldehyde moiety and a triazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H19ClN8O4

Molecular Weight

470.9 g/mol

IUPAC Name

2-[(E)-[[4-(4-chloroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C20H19ClN8O4/c21-14-1-3-15(4-2-14)23-18-24-19(26-20(25-18)28-7-9-33-10-8-28)27-22-12-13-11-16(29(31)32)5-6-17(13)30/h1-6,11-12,30H,7-10H2,(H2,23,24,25,26,27)/b22-12+

InChI Key

VAGJNKTZCCLEJQ-WSDLNYQXSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)Cl

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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